molecular formula C6H2Br2N2 B12296513 3,6-Dibromopicolinonitrile

3,6-Dibromopicolinonitrile

Cat. No.: B12296513
M. Wt: 261.90 g/mol
InChI Key: YEZKRLCYDFESFZ-UHFFFAOYSA-N
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Description

3,6-Dibromopicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2 and a molecular weight of 261.90 g/mol . It is a derivative of picolinonitrile, where two bromine atoms are substituted at the 3rd and 6th positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopicolinonitrile typically involves the bromination of picolinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. The product is then purified through crystallization or distillation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dibromopicolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromopicolinonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromopicolinonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C6H2Br2N2

Molecular Weight

261.90 g/mol

IUPAC Name

3,6-dibromopyridine-2-carbonitrile

InChI

InChI=1S/C6H2Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H

InChI Key

YEZKRLCYDFESFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)Br

Origin of Product

United States

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